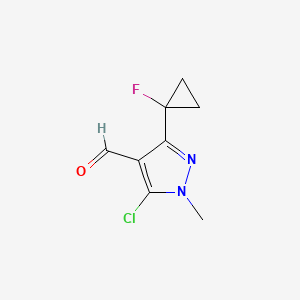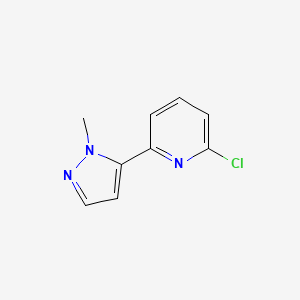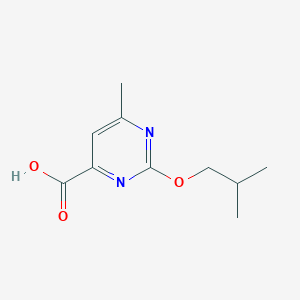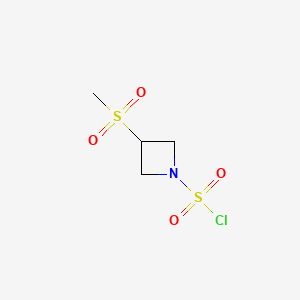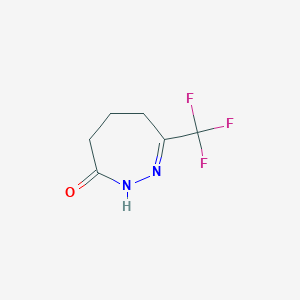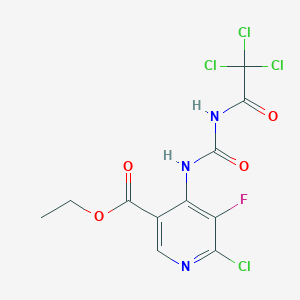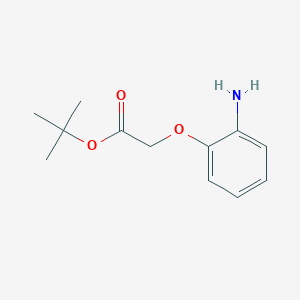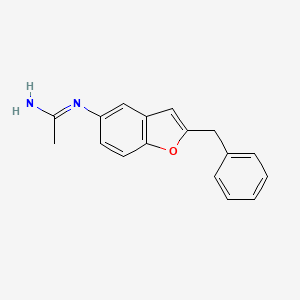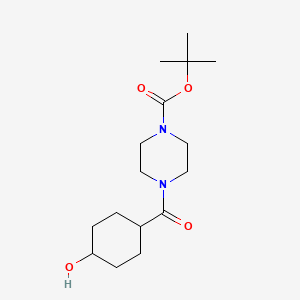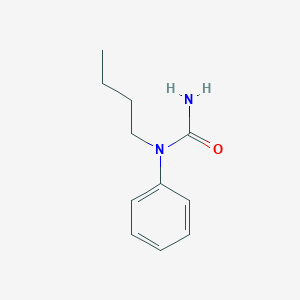
Butylphenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butylphenylurea can be synthesized through several methods. One common approach involves the reaction of phenylisocyanate with butylamine. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency .
Another method involves the transamidation of 1,3-diphenylurea with n-butylamine in the presence of a catalyst such as triethylenediamine. This reaction is carried out in a solvent like dioxane and involves the nucleophilic attack of the amine on the carbonyl carbon of the urea .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated and stirred to ensure complete conversion. After the reaction, the product is purified through crystallization or distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Butylphenylurea undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens or other electrophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: It can participate in polymerization reactions to form polyurethaneureas, which have applications in the production of elastomers and coatings.
Common Reagents and Conditions
Phenylisocyanate: Used in the synthesis of this compound.
Triethylenediamine: A catalyst for transamidation reactions.
Solvents: Dioxane and other organic solvents are commonly used in these reactions.
Major Products Formed
Substituted this compound: Formed through substitution reactions.
Polyurethaneureas: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
Butylphenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical reagent.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of butylphenylurea involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that can form bonds with other molecules to create larger structures. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .
Comparación Con Compuestos Similares
Similar Compounds
Phenylurea: Similar structure but lacks the butyl group.
Diphenylurea: Contains two phenyl groups instead of one butyl and one phenyl group.
Butylurea: Contains a butyl group but lacks the phenyl group.
Uniqueness
Butylphenylurea is unique due to its combination of butyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in chemistry and industry .
Propiedades
Número CAS |
62641-29-6 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1-butyl-1-phenylurea |
InChI |
InChI=1S/C11H16N2O/c1-2-3-9-13(11(12)14)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,14) |
Clave InChI |
GOGYHVOOMHFPAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=CC=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



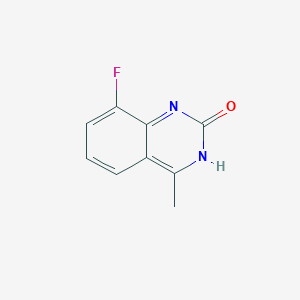

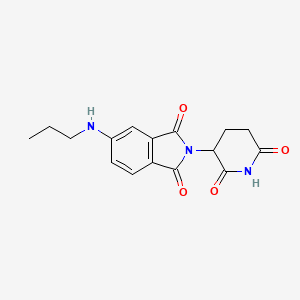
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
